Cobalt sulfate

描述

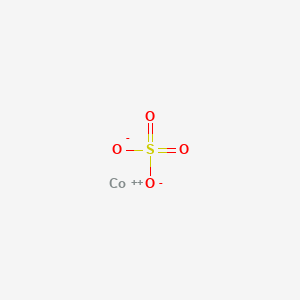

Structure

2D Structure

属性

IUPAC Name |

cobalt(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIXTQDYHMGHF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoSO4, CoO4S | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-24-1 (heptahydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031042 | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt sulfate is an odorless rose-pink solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Red to lavender solid; [Merck Index] Blue odorless powder; Soluble in water (362 g/L at 20 deg C); [MSDSonline], LAVENDER-TO-DARK-BLUE CRYSTALS. | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Odorless; heat of solution: 23 BTU/lb= 13 cal/g= 0.54X10+5 J/kg; solubility: 35.040 lb/100 lb water at 70 °F /Cobaltous sulfate heptahydrate/, In water, 330 g/L at 20 °C, 38.3 g/100 g water at 25 °C, Dissolves slowly in boiling water, 84 g/100 mL water at 100 °C, For more Solubility (Complete) data for Cobaltous sulfate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 36.2 (good) | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.948 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.71 at 25 °C/4 °C, Light red crystalline solid; loses waters of crystallization when heated above 42 °C, producing the monohydrate at 100 °C and anhydrous salt above 250 °C; density: 2.01 kg/L at 25 °C /Cobalt(II) sulfate hexahydrate/, Density: 1.948 g/cu cm; loses heptahydrate at 420 °C /Cobalt(II) sulfate heptahydrate/, 3.71 g/cm³ | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Red to lavender dimorphic, othorhombic crystals, Red orthorhombic crystals, Red powder, Rose-pink solid | |

CAS No. |

10124-43-3 | |

| Record name | COBALT SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8443 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7965X29HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

735 °C | |

| Record name | Cobaltous sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Cobalt Sulfate Nanoparticles for Catalytic Applications: A Technical Guide

Executive Summary: Cobalt-based nanoparticles are recognized for their exceptional magnetic, electronic, and chemical properties, making them highly effective catalysts in a variety of chemical transformations.[1][2] Cobalt sulfate serves as a prevalent and cost-effective precursor for the synthesis of these nanomaterials, enabling their application in environmental remediation, energy production, and the synthesis of fine chemicals.[3][4] This guide provides an in-depth overview of the principal synthesis methodologies for cobalt nanoparticles using this compound, details their catalytic applications, and presents relevant performance data and experimental protocols for researchers, scientists, and professionals in drug development.

Synthesis Methodologies

The properties of cobalt nanoparticles, such as size, morphology, and surface area, are heavily influenced by the synthesis method, which in turn dictates their catalytic efficacy.[5] Common methods include chemical reduction, the polyol process, and green synthesis, each offering distinct advantages.

Chemical Reduction Method

Chemical reduction is a widely used bottom-up approach for synthesizing cobalt nanoparticles (CoNPs).[6] This method involves the reduction of cobalt ions (from a precursor like this compound) in a solution using a reducing agent, such as sodium borohydride (NaBH₄).[1][3][7] A capping agent or surfactant is often employed to control particle growth and prevent agglomeration.[5]

Experimental Protocol: Synthesis of TBAB-Stabilized CoNPs

This protocol is adapted from the work of Mondal et al. for the synthesis of tetrabutylammonium bromide (TBAB)-stabilized cobalt nanoparticles from this compound.[3][7]

-

Preparation of Precursor Solution: In a screw-capped vial equipped with a magnetic stirring bar, dissolve 32 mg (113.83 µmol) of this compound (CoSO₄) and 38 mg (117.87 µmol) of TBAB in 4 mL of deionized water.[7]

-

Reduction: While stirring the solution at room temperature, add a 0.1 M aqueous solution of sodium borohydride (NaBH₄) dropwise.

-

Stirring and Separation: Continue stirring the mixture for one hour. A black precipitate of cobalt nanoparticles will form.[3] Following the reaction, decant the aqueous solution.

-

Washing: Wash the resulting black particles multiple times to remove unreacted reagents and byproducts. Perform sequential washes with deionized water (5 x 5.0 mL) and acetone (5 x 5.0 mL).[3]

-

Drying: Dry the purified shiny black nanoparticles in a desiccator at room temperature for 24 hours before characterization and use.[3]

Polyol Process

The polyol process is a liquid-phase reduction method where a polyol (e.g., diethylene glycol) serves as both the solvent and the reducing agent.[5] This technique allows for good control over particle size and morphology by adjusting parameters such as temperature and reaction time.

Experimental Protocol: Polyol Synthesis of CoNPs

This protocol describes the synthesis of cobalt nanoparticles from this compound heptahydrate using diethylene glycol (DEG) as the reducing agent and polyvinylpyrrolidone (PVP) as a capping agent.[5]

-

Intermediate Synthesis: First, synthesize cobalt hydroxide by reacting this compound heptahydrate with sodium hydroxide in deionized water. Wash the resulting precipitate thoroughly with deionized water to remove impurities like sodium sulfate.[5]

-

Reduction in Polyol: Disperse the purified cobalt hydroxide in diethylene glycol (DEG).

-

Capping Agent Addition: Add polyvinylpyrrolidone (PVP) to the mixture. An optimized molar ratio of PVP to cobalt is reported to be 0.6.[5]

-

Heating: Heat the reaction mixture to 180°C and maintain this temperature for 4 hours to ensure complete reduction.[5]

-

Purification and Drying: After cooling, the synthesized cobalt nanoparticles are collected, washed (typically with ethanol), and dried.

Green Synthesis

Green synthesis has emerged as an eco-friendly alternative, utilizing biological entities like plant extracts as both reducing and capping agents.[1] Phytochemicals (e.g., flavonoids, polyphenols) present in the extracts reduce the cobalt ions, and the biological molecules stabilize the newly formed nanoparticles, preventing their aggregation.[1][2] This method avoids the use of toxic chemicals, is cost-effective, and often proceeds under mild reaction conditions.[8][9]

Catalytic Applications and Performance

This compound-derived nanoparticles are effective catalysts for several important chemical reactions. Their high surface-area-to-volume ratio provides a large number of active sites for catalysis.[10]

Catalytic Reduction of 4-Nitrophenol

A benchmark reaction to evaluate the catalytic activity of metallic nanoparticles is the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) by a reducing agent like NaBH₄.[3][7] This reaction is easily monitored by UV-visible spectroscopy, as the yellow-colored 4-nitrophenolate ion has a distinct absorption peak that diminishes as the reaction proceeds.[3]

CoNPs synthesized from this compound have demonstrated high efficiency and reusability in this reaction. The reaction is typically complete within minutes in the presence of the catalyst, whereas it barely proceeds in its absence.[3][7] The catalytic process involves the adsorption of both borohydride ions and 4-nitrophenolate ions onto the nanoparticle surface, facilitating electron transfer from the donor (BH₄⁻) to the acceptor (4-NP).

Hydrogen Generation

Cobalt nanoparticles are also efficient catalysts for the hydrolysis of sodium borohydride, a reaction that produces hydrogen gas.[1] This application is significant for chemical hydrogen storage and the development of alternative energy carriers. Hybrid catalysts, such as cobalt nanoparticles supported on iron oxide nanocrystals, have shown high rates of hydrogen formation.[1]

Data Presentation

Quantitative data from various studies are summarized below to allow for easy comparison of synthesis methods and catalytic performance.

Table 1: Comparison of Synthesis Methods and Nanoparticle Properties

| Synthesis Method | Precursor | Reducing Agent | Capping Agent | Particle Size (nm) | Reference |

| Chemical Reduction | This compound | Sodium Borohydride | Tetrabutylammonium Bromide (TBAB) | 80 - 100 | [1] |

| Polyol Process | This compound Heptahydrate | Diethylene Glycol | Polyvinylpyrrolidone (PVP) | 100 - 200 | [5] |

| Co-precipitation | Cobalt (II) Chloride Hexahydrate | Sodium Borohydride | Polyvinylpyrrolidone (PVP) | 15 (with PVP) | [6] |

| Green Synthesis | Cobalt Nitrate | Plant Extracts | Plant Extracts | 20 - 30 | [2] |

Table 2: Summary of Catalytic Performance Data

| Catalytic Application | Catalyst | Key Conditions | Performance Metric | Reported Value | Reference |

| Reduction of 4-Nitrophenol | CoNPs from CoSO₄ | Room Temperature, pH 9.21 | Reaction Time | 8 minutes | [3][7] |

| Hydrolysis of NaBH₄ | Co/Fe₃O₄ Nanocomposite | Not specified | H₂ Formation Rate | 831.7 mL·g⁻¹cat·min⁻¹ | [1] |

| Decomposition of HMX | Co₃O₄ NPs | Thermal Analysis | Activation Energy Reduction | 41% (Kissinger model) | [11] |

| Decomposition of HMX | Co₃O₄ NPs | Thermal Analysis | Decomposition Enthalpy Increase | 53% | [11] |

Conclusion

The synthesis of cobalt nanoparticles from this compound offers a versatile and effective route to producing high-performance catalysts. Methods such as chemical reduction and the polyol process provide reliable means of production, while green synthesis presents an environmentally benign alternative. These nanoparticles demonstrate significant catalytic activity in crucial areas like environmental remediation and hydrogen production. For researchers and drug development professionals, the tunability of nanoparticle properties through controlled synthesis allows for the design of highly specific and efficient catalytic systems. Future work will likely focus on enhancing catalyst stability, reusability, and the development of novel composite materials with synergistic catalytic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and characterization of cobalt nanoparticles using combination of different plants and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Cobalt-Based Nanoparticles as Catalysts for Methanol Synthesis from CO2 Hydrogenation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijcps.org [ijcps.org]

- 9. Sustainable synthesis of cobalt and cobalt oxide nanoparticles and their catalytic and biomedical applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

preparation of cobalt sulfate solution for cell culture

An In-depth Technical Guide to the Preparation and Use of Cobalt Sulfate Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt salts, including this compound (CoSO₄) and the more commonly cited cobalt chloride (CoCl₂), are widely utilized in cell culture experiments as chemical hypoxia-mimetic agents.[1][2] Under normal oxygen levels (normoxia), the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is rapidly degraded. Cobalt ions (Co²⁺) effectively simulate a hypoxic environment by preventing this degradation.[3] The cobalt ion is believed to substitute for the iron ion (Fe²⁺) in the active site of prolyl hydroxylase (PHD) enzymes, inhibiting their function.[3][4] This inhibition prevents the hydroxylation of HIF-1α, blocking its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[5][6] Consequently, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various hypoxia-responsive genes, such as vascular endothelial growth factor (VEGF), which are crucial in angiogenesis, cell metabolism, and survival.[3][7]

This guide provides a comprehensive overview and detailed protocols for the preparation of this compound solutions and their application in cell culture to induce a hypoxic response, including methods for verifying the desired cellular effects.

Preparation of this compound Stock Solution

A sterile, concentrated stock solution is essential for accurate and repeatable dosing of cell cultures. This compound heptahydrate (CoSO₄·7H₂O) is typically used for preparing aqueous solutions.

1.1. Materials and Reagents

| Reagent/Material | Specifications |

| Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) | ACS reagent grade or higher (Purity ≥99%) |

| Deionized or Distilled Water | Sterile, cell culture grade |

| 0.2 µm Syringe Filter | Sterile, for solution filtration |

| Sterile Conical Tubes | For storage |

1.2. Protocol for 100 mM Stock Solution

-

Safety First : When handling this compound powder, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and a mask to avoid inhalation of the fine powder.[8] The primary risk is associated with weighing and dissolving the solid form.[8]

-

Calculation : To prepare a 100 mM (0.1 mol/L) solution, dissolve 28.11 g of CoSO₄·7H₂O (Molar Mass: 281.10 g/mol ) in sterile deionized water to a final volume of 1000 mL.[9] For smaller, more manageable lab-scale volumes, adjust accordingly (e.g., 2.811 g in 100 mL).

-

Dissolution : Weigh the required amount of CoSO₄·7H₂O and add it to a sterile container. Add approximately 80% of the final volume of sterile water. Mix thoroughly until the solid is completely dissolved. This compound is readily soluble in water.[10][11]

-

Volume Adjustment : Once dissolved, bring the solution to the final desired volume with sterile water.

-

Sterilization : Filter-sterilize the solution through a 0.2 µm syringe filter into a sterile conical tube.[12]

-

Storage : Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[13]

Application in Cell Culture: Inducing Chemical Hypoxia

The appropriate working concentration of this compound must be empirically determined for each cell line, as cytotoxicity is dose-dependent.[3][14]

2.1. Recommended Concentrations and Incubation Times

The following table summarizes concentrations reported in the literature, primarily using CoCl₂, which can serve as a starting point for optimization with CoSO₄. The active Co²⁺ ion is the key component.

| Cobalt Salt | Cell Type | Concentration (µM) | Incubation Time (hours) | Observed Effects & Notes |

| CoCl₂ | Ovine Amniotic Epithelial Cells (AECs) | 10 | 24 - 48 | HIF-1α stabilization without cytotoxicity.[3][14] |

| CoCl₂ | Rabbit Airway Smooth Muscle (ASM) Cells | 150 | 0.5 - 24 | Rapid HIF-1α induction, maximal at 4 hours.[6] |

| CoCl₂ | Human Mesenchymal Stem Cells (MSCs) | 100 | 24 - 48 | Maintained high cell viability; used for chondrogenesis studies.[2] |

| CoCl₂ | Various (General Use) | 100 | 24 | Typical concentration for inducing hypoxia.[8] |

| CoCl₂ | Human Umbilical Cord MSCs (hUCMSCs) | 100 | 24 - 72 | Increased HIF-1α and mTOR expression.[1] |

2.2. Experimental Workflow

The general workflow for using this compound to induce hypoxia and perform subsequent analyses is outlined below.

Caption: Experimental workflow for this compound use in cell culture.

Mechanism of Action: The HIF-1α Signaling Pathway

Cobalt ions stabilize HIF-1α by inhibiting the prolyl hydroxylase (PHD) enzymes that mark it for degradation under normoxic conditions.

Caption: Cobalt-induced stabilization of the HIF-1α signaling pathway.

Experimental Protocols

Following treatment with this compound, it is crucial to perform assays to quantify cytotoxicity and verify the intended biological effect (i.e., HIF-1α stabilization and downstream gene activation).

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[16]

Protocol:

-

Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment : Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

-

MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[13][16]

-

Formazan Formation : Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases.

-

Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the purple formazan crystals.[15][16]

-

Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Verification of HIF-1α Stabilization (Western Blot)

Western blotting is used to detect the stabilized HIF-1α protein. Due to the rapid degradation of HIF-1α in the presence of oxygen, careful and swift sample preparation is critical.[18]

Protocol:

-

Cell Lysis : After this compound treatment, wash cells quickly with ice-cold PBS.

-

Nuclear Extraction (Recommended) : Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is highly recommended for a stronger signal.[19] Perform nuclear extraction using a commercial kit or standard biochemical fractionation protocols on ice.

-

Lysis Buffer Additive : For whole-cell lysates, scrape cells directly into ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. The inclusion of CoCl₂ (or CoSO₄) in the lysis buffer can further help stabilize HIF-1α during sample preparation.[5]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-50 µg of nuclear extract) per lane on a 7.5% SDS-polyacrylamide gel.[19]

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[19]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for HIF-1α (e.g., NB100-105) diluted in blocking buffer, typically overnight at 4°C.[19]

-

Washing : Wash the membrane three times for 10 minutes each with TBST.[19]

-

Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[19] Unprocessed HIF-1α is ~95 kDa, while the post-translationally modified form can be ~116 kDa or larger.[19]

-

Loading Control : Probe the same membrane for a loading control protein (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts) to ensure equal protein loading.

Analysis of Downstream Gene Expression (qRT-PCR for VEGF)

Quantitative real-time PCR (qRT-PCR) is used to measure the change in mRNA expression of HIF-1α target genes, such as VEGF.[18][20]

Protocol:

-

RNA Extraction : Following treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.

-

RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design : Design or obtain validated primers specific to the VEGF isoform of interest (e.g., VEGF165) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[21]

-

Real-Time PCR : Prepare the PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.

-

Thermal Cycling : Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis : Determine the cycle threshold (Ct) values for both the target gene (VEGF) and the housekeeping gene. Calculate the relative gene expression (fold change) compared to the untreated control group using the ΔΔCt method. A significant increase in VEGF mRNA indicates successful activation of the HIF-1α pathway.[22]

Conclusion

The use of this compound as a hypoxia-mimetic agent is a powerful and convenient technique for studying cellular responses to low-oxygen conditions in vitro.[4] Success relies on careful preparation of the cobalt solution, empirical determination of the optimal non-toxic working concentration for the specific cell line, and rigorous validation of the expected molecular outcomes. By following the detailed protocols for cell treatment, viability assessment, and analysis of protein stabilization and gene expression, researchers can confidently and reproducibly investigate the complex signaling pathways governed by HIF-1.

References

- 1. scielo.br [scielo.br]

- 2. The Hypoxia-Mimetic Agent Cobalt Chloride Differently Affects Human Mesenchymal Stem Cells in Their Chondrogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Role of hypoxia-inducible factor 1α in modulating cobalt-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of CoSO4 solution [periodni.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Hypoxia-Mimetic CoCl2 Agent Enhances Pro-Angiogenic Activities in Ovine Amniotic Epithelial Cells-Derived Conditioned Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchgate.net [researchgate.net]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. Hypoxia and cobalt stimulate vascular endothelial growth factor receptor gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Cobalt Sulfate as a Precursor for Metal-Organic Frameworks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of cobalt sulfate as a precursor in the synthesis of cobalt-based metal-organic frameworks (MOFs). It details experimental protocols, presents key characterization data, and explores the application of these materials in drug delivery, with a focus on the underlying molecular mechanisms.

Introduction to Cobalt-Based MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Cobalt-based MOFs (Co-MOFs) have garnered significant attention due to their unique electronic, magnetic, and catalytic properties, making them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and biomedicine. The choice of the cobalt precursor is a critical factor in the synthesis of Co-MOFs, influencing the crystalline structure, porosity, and ultimately, the functional properties of the material. While cobalt nitrate and cobalt chloride are commonly used, this compound offers an alternative cobalt source for the synthesis of these advanced materials.

Synthesis of Cobalt-Based MOFs from this compound

The synthesis of Co-MOFs from this compound can be achieved through various methods, with solvothermal, hydrothermal, and microwave-assisted techniques being the most prevalent. The selection of the synthesis method can significantly impact the morphology, particle size, and crystallinity of the resulting MOF.

Experimental Protocol: Hydrothermal Synthesis of ZIF-67

Zeolitic Imidazolate Framework-67 (ZIF-67) is a well-known Co-MOF with a sodalite topology. The following protocol describes the synthesis of ZIF-67 using this compound in an aqueous solution at room temperature and under hydrothermal conditions.[1]

Materials:

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

2-methylimidazole (Hmim)

-

Deionized water

Procedure (Room Temperature):

-

Prepare a solution of cobalt(II) sulfate by dissolving the cobalt salt in deionized water.

-

Prepare a separate solution of 2-methylimidazole in deionized water.

-

Mix the two solutions at the desired molar ratio of Hmim/Co²⁺.

-

Stir the resulting mixture for 30 minutes.

-

Collect the precipitate by centrifugation.

-

Wash the product with deionized water and then with methanol.

-

Dry the final product in an oven.

Procedure (Hydrothermal):

-

Follow steps 1-3 from the room temperature procedure.

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 120 °C for a specified duration.

-

Allow the autoclave to cool to room temperature.

-

Collect, wash, and dry the product as described above.

The choice of synthesis condition (room temperature vs. hydrothermal) and the Hmim/Co²⁺ molar ratio can be adjusted to control the size and morphology of the ZIF-67 crystals.[1]

Characterization of Cobalt-Based MOFs

A comprehensive characterization is essential to confirm the successful synthesis of the desired Co-MOF and to understand its physicochemical properties. Key characterization techniques include:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the organic linker and confirm its coordination to the cobalt ions.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature of framework decomposition.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the porous MOF structure.

Quantitative Data Summary

The following tables summarize key quantitative data for various cobalt-based MOFs reported in the literature. It is important to note that the specific cobalt precursor (sulfate, nitrate, etc.) can influence these properties.

| MOF Name | Cobalt Precursor | Organic Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |

| Co-TPA/TA | Cobalt(II) nitrate hexahydrate | Terephthalic acid & Tannic acid | Solvothermal | - | - | [2] |

| Co-MOF | Cobalt(II) nitrate hexahydrate | 2,6-pyridinedicarboxylic acid | Microwave-assisted | ~1700 | - | [3] |

| Co-bdc MOF | - | Benzenedicarboxylic acid | Solvothermal | - | - | [4] |

| Co-MOF | Cobalt(II) nitrate hexahydrate | Oxalic acid | Solvothermal | - | - | [5] |

Table 1: Synthesis Parameters and Physicochemical Properties of Cobalt-Based MOFs.

| MOF System | Drug | Drug Loading Capacity (%) | Release Conditions | Key Findings | Ref. |

| Cobalt-nickel MOFs (CNMs) | Cisplatin, Doxorubicin, 5-Fluorouracil | 95.44 ± 4.05 | Sustained release over 96 h | Enhanced therapeutic efficacy against triple-negative breast cancer cells. | [6] |

| Fe-MOF microcapsules | 5-Fluorouracil | 77 | - | High drug loading and release rate. | [7] |

| MIL-53(Fe) | Ibuprofen | ~37.2 | - | Higher drug loading capacity compared to MIL-88B. | [8] |

| ZIF-8 | 5-Fluorouracil | up to 60 | pH-responsive (faster at pH 5.0) | Controlled drug release. | [9] |

Table 2: Drug Loading and Release Characteristics of MOFs.

Application in Drug Delivery and Biological Interactions

Cobalt-based MOFs are being extensively explored as carriers for drug delivery due to their high porosity, tunable pore size, and the potential for surface functionalization.[9] The cobalt ions themselves can also exhibit biological activity.

Experimental Workflow for MOF-based Drug Delivery

The general workflow for investigating Co-MOFs as drug delivery vehicles involves synthesis, characterization, drug loading, and in vitro/in vivo evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Tannic Acid-Modified Cobalt-Based Metal–Organic Framework: Synthesis, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tungsten Carbide-Cobalt Nanoparticles Induce Reactive Oxygen Species, AKT, ERK, AP-1, NF-κB, VEGF, and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Development of ZIF-Derived Nanoporous Carbon and Cobalt Sulfide-Based Electrode Material for Supercapacitor [mdpi.com]

- 7. VEGF-A and FGF-2 synergistically promote neoangiogenesis through enhancement of endogenous PDGF-B-PDGFRbeta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

A Technical Guide to the Chemical Properties of Cobalt (II) Sulfate Heptahydrate

Introduction

Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) is an inorganic compound and the most common hydrated form of cobalt(II) sulfate.[1][2] It presents as odorless, pink to red monoclinic prismatic crystals or a red granular solid.[3][4] This compound is a crucial source of cobalt for various industrial and research applications, including the preparation of pigments, electroplating baths, storage batteries, and as a micronutrient additive in animal feeds and soils.[1][5][6] Its utility is derived from its high solubility in water and methanol, which facilitates its use in diverse chemical processes.[1] This guide provides an in-depth overview of its core chemical and physical properties, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Cobalt (II) sulfate heptahydrate is characterized by a specific set of physical and chemical identifiers. Its aqueous solutions are moderately acidic.[4][7][8]

Table 1: General and Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | cobalt(2+);sulfate;heptahydrate[4] |

| Chemical Formula | CoSO₄·7H₂O[9][10] |

| Molecular Weight | 281.103 g/mol [1] |

| CAS Number | 10026-24-1[1][9] |

| Appearance | Pink to red monoclinic prismatic crystals or red/red-brown granular powder[3][4][9] |

| Odor | Odorless[1] |

Table 2: Quantitative Physical and Chemical Properties

| Property | Value | Conditions |

|---|---|---|

| Density | 1.948 - 2.03 g/cm³ | at 20-25 °C[1][3][9] |

| Bulk Density | 900 kg/m ³ | |

| Melting Point | 96.8 - 98 °C (liquefies)[9][10][11] | |

| Boiling Point | Decomposes | Decomposes at 735 °C[9][10] |

| Water Solubility | 362 g/L | at 20 °C[3][9][12][13] |

| 60.4 g/100 mL | at 3 °C[1][11] | |

| Methanol Solubility | 54.5 g/100 mL | at 18 °C[11][14] |

| Ethanol Solubility | Slightly soluble |

| pH | ~4.0 | 100 g/L solution at 20 °C[3][6][13] |

Crystal Structure

Cobalt (II) sulfate heptahydrate crystallizes in the monoclinic system.[4] X-ray crystallography studies have revealed that its structure consists of an octahedral metal aquo complex, [Co(H₂O)₆]²⁺, where a central cobalt(II) ion is coordinated by six water molecules.[1][14] These complex cations are associated with sulfate anions (SO₄²⁻).[1] The seventh water molecule is a water of crystallization and is not directly coordinated to the cobalt ion.[1] The hexahydrate form, which can be produced from the heptahydrate, also contains the [Co(H₂O)₆]²⁺ octahedra.[1][14]

Thermal Properties and Decomposition

Cobalt (II) sulfate heptahydrate undergoes a multi-stage decomposition upon heating, losing its water of hydration before the anhydrous salt decomposes at a much higher temperature. The heptahydrate is stable at room temperature only when the relative humidity is above 70%; otherwise, it effloresces and converts to the hexahydrate.[1][2]

Table 3: Thermal Decomposition Stages

| Temperature | Event | Product |

|---|---|---|

| ~41.5 °C | Dehydration (loses 1 H₂O) | Cobalt (II) sulfate hexahydrate (CoSO₄·6H₂O)[1][10] |

| ~71 °C | Dehydration (loses 5 H₂O) | Cobalt (II) sulfate monohydrate (CoSO₄·H₂O)[6][10] |

| 250 - 420 °C | Complete Dehydration | Anhydrous Cobalt (II) sulfate (CoSO₄)[1][10] |

| >735 °C | Decomposition | Cobalt oxide (CoO) and sulfur oxides (SOx)[2][4][9] |

The decomposition process illustrates the thermal stability of the different hydrated forms.

Experimental Protocols

Detailed experimental procedures for the characterization of cobalt (II) sulfate heptahydrate involve standard analytical techniques.

Synthesis The compound is typically prepared by reacting metallic cobalt, or its oxide, hydroxide, or carbonate, with aqueous sulfuric acid.[1][14] The general workflow involves the reaction, followed by filtration and crystallization. The heptahydrate form crystallizes from the aqueous solution at temperatures below 44°C.[6]

Thermal Analysis The thermal decomposition profile is determined using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[15]

-

Methodology: A sample of CoSO₄·7H₂O is placed in a high-precision balance within a furnace (TGA). The temperature is increased at a constant rate, and the change in mass is recorded as a function of temperature. The resulting curve shows distinct steps corresponding to the loss of water molecules and final decomposition. DTA simultaneously measures the temperature difference between the sample and an inert reference, revealing the endothermic or exothermic nature of the transitions.

Assay (Purity Determination) The purity of cobalt (II) sulfate heptahydrate is typically determined by complexometric titration.[13]

-

Methodology: A known mass of the sample is dissolved in deionized water. The solution is buffered to a specific pH, and an indicator (such as murexide) is added. The solution is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The EDTA forms a stable complex with the Co²⁺ ions. The endpoint is observed by a distinct color change of the indicator, which signals that all Co²⁺ ions have been complexed. The purity is calculated based on the volume of EDTA solution used.

Reactivity and Biological Relevance

Chemical Reactivity In aqueous solutions, cobalt (II) sulfate behaves as an acidic salt.[7] It is incompatible with strong oxidizing agents, with which it can react hazardously.[16][17] As a metal salt, it can be used as a precursor to synthesize other cobalt compounds and as a catalyst in organic reactions.[3][6]

Biological Role and Toxicology For drug development professionals, understanding the biological role of cobalt is critical. Cobalt is an essential trace element for mammals as it is a core component of Vitamin B12 (cobalamin).[18][19] This vitamin is vital for various metabolic processes, including DNA synthesis and red blood cell formation. This is the basis for using cobalt sulfate as an additive in animal feed.[1]

However, in larger quantities, cobalt compounds are toxic. Cobalt (II) sulfate heptahydrate is classified as harmful if swallowed, may cause skin and respiratory sensitization, is suspected of causing genetic defects, and may cause cancer by inhalation.[16][20][21]

Cobalt (II) sulfate heptahydrate is a well-characterized inorganic salt with defined physicochemical properties. Its thermal decomposition follows a predictable, multi-step pathway of dehydration followed by high-temperature decomposition of the anhydrous salt. Its synthesis and characterization rely on standard laboratory techniques. While essential for biological systems in trace amounts as a component of Vitamin B12, its toxicological profile necessitates careful handling and a thorough understanding of its potential hazards in research and development settings. The quantitative data and experimental frameworks provided in this guide offer a foundational resource for scientists and professionals working with this versatile compound.

References

- 1. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Cobalt (II) Sulfate Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound heptahydrate | 10026-24-1 [chemicalbook.com]

- 4. Cobaltous sulfate heptahydrate | CoSO4.7H2O | CID 61444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound heptahydrate CAS#: 10026-24-1 [m.chemicalbook.com]

- 7. This compound HEPTAHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CAS 10026-24-1: this compound (CoSO4) heptahydrate [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. heegermaterials.com [heegermaterials.com]

- 11. This compound | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mkt-globalresources.com [mkt-globalresources.com]

- 13. Cobalt(II) sulfate heptahydrate for analysis EMSURE® | 10026-24-1 [sigmaaldrich.com]

- 14. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 15. researchgate.net [researchgate.net]

- 16. redox.com [redox.com]

- 17. laballey.com [laballey.com]

- 18. chemimpex.com [chemimpex.com]

- 19. chemimpex.com [chemimpex.com]

- 20. thermofishersci.in [thermofishersci.in]

- 21. chemos.de [chemos.de]

A-Technical-Guide-to-the-Solubility-of-Cobalt-Sulfate-in-Organic-Solvents

-An-In-depth-Reference-for-Researchers-and-Drug-Development-Professionals-

This guide provides a comprehensive overview of the solubility of cobalt(II) sulfate in various organic solvents. Understanding the solubility characteristics of this inorganic compound is crucial for its application in diverse fields, including catalyst preparation, pigment manufacturing, and notably, in pharmaceutical and drug development processes where it can act as a vital intermediate or tracer.

1.-Physicochemical-Properties-of-Cobalt(II)-Sulfate

Cobalt(II) sulfate is an inorganic compound with the chemical formula CoSO₄. It exists in several hydrated forms, with the heptahydrate (CoSO₄·7H₂O) being the most common.[1] The hydration state significantly influences its physical properties and solubility. The anhydrous form is a red crystalline solid, while the hydrated forms are typically pink.[2] The transition between these forms is dependent on temperature and humidity.[1]

2.-Solubility-in-Organic-Solvents

The solubility of cobalt(II) sulfate is largely dictated by the polarity of the solvent. As an ionic salt, it generally exhibits higher solubility in polar solvents. The hydration state of the salt also plays a critical role, with hydrated forms often showing different solubility profiles compared to the anhydrous salt.[2]

2.1-Quantitative-Solubility-Data

The following table summarizes the available quantitative and qualitative data on the solubility of cobalt(II) sulfate in various organic solvents.

| Organic Solvent | Form of Cobalt Sulfate | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Methanol | Anhydrous | 18 | 1.04 | [2][3] |

| Methanol | Heptahydrate | 18 | 54.5 | [2][4] |

| Ethanol | Heptahydrate | 3 | 2.5 | [4] |

| Ethanol | Not Specified | Not Specified | Slightly soluble / Moderate solubility | [2][5] |

| Glycerol | Not Specified | Not Specified | Highly soluble | [6] |

| Ethyl Acetate | Not Specified | Not Specified | Insoluble | [6] |

| Acetic Acid | Not Specified | Not Specified | Insoluble | [6] |

| Benzonitrile | Not Specified | Not Specified | Insoluble | [6] |

| Non-polar solvents | Not Specified | Not Specified | Insoluble | [2][5] |

It is noteworthy that one study from 2013 mentioned a lack of data in scientific literature regarding the solubility of this compound in ethanol and proceeded to experimentally calculate the solubility product constant (Ksp) to be approximately 1.15 x 10⁻⁵.[7][8]

3.-Factors-Influencing-Solubility

The dissolution of cobalt(II) sulfate in organic solvents is a complex process governed by several interrelated factors. Understanding these factors is key to predicting and controlling the solubility for specific applications.

Caption: Factors influencing the solubility of cobalt(II) sulfate.

4.-Experimental-Protocol-for-Solubility-Determination

A common and reliable method for determining the solubility of a salt like cobalt(II) sulfate in an organic solvent is the equilibrium saturation method. This protocol outlines the general steps involved.

4.1-Materials-and-Apparatus

-

Cobalt(II) sulfate (specify form: anhydrous, heptahydrate, etc.)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Thermostatic vials or flasks

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP), or UV-Vis Spectrophotometry)

-

Volumetric flasks and pipettes

4.2-Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of cobalt(II) sulfate to a known volume of the organic solvent in a thermostatic vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial and carefully pipette the supernatant or filter the solution using a syringe filter compatible with the organic solvent. This step must be performed at the experimental temperature to prevent precipitation or further dissolution.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: Analyze the diluted samples using a calibrated analytical technique to determine the concentration of cobalt(II) in the saturated solution.

-

Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of cobalt(II) sulfate in the organic solvent, typically expressed in grams per 100 mL or moles per liter.

Caption: Experimental workflow for solubility determination.

5.-Applications-in-Research-and-Drug-Development

A thorough understanding of this compound's solubility in organic solvents is pertinent to several areas of research and development:

-

Synthesis of Coordination Compounds: In medicinal chemistry, cobalt-containing complexes are explored for their therapeutic potential. The solubility of this compound in organic media is a key parameter for the synthesis of these novel compounds.

-

Formulation Studies: While not typically a primary active pharmaceutical ingredient (API), derivatives or complexes might be. Knowledge of solubility is critical for developing stable and effective drug formulations.

-

Catalysis: Cobalt catalysts are used in the synthesis of various organic molecules, some of which may be pharmaceutical intermediates. The solubility of the cobalt salt in the reaction medium affects catalyst delivery and activity.

-

Tracer Studies: In certain biological and environmental studies, understanding the partitioning of cobalt ions between aqueous and organic phases is important, and solubility data is fundamental to this.

References

- 1. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. COBALT SULPHATE - Ataman Kimya [atamanchemicals.com]

- 6. Cobalt(II) sulfate - Crystal growing [en.crystalls.info]

- 7. researchgate.net [researchgate.net]

- 8. Transactions of the Society for Mining, Metallurgy [transactions.smenet.org]

An In-Depth Technical Guide to the Crystal Structure and Morphology of Cobalt Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of cobalt (II) sulfate and its various hydrated forms. Cobalt sulfate is a compound of significant interest in various scientific and industrial fields, including as a precursor in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its solid-state properties is crucial for controlling its reactivity, bioavailability, and performance in these applications.

Introduction to this compound and its Hydrates

Cobalt (II) sulfate is an inorganic compound with the chemical formula CoSO₄. It exists in an anhydrous form as well as several hydrated forms, with the number of water molecules of crystallization varying. The most common hydrates are the heptahydrate (CoSO₄·7H₂O) and the hexahydrate (CoSO₄·6H₂O), though tetrahydrate (CoSO₄·4H₂O) and monohydrate (CoSO₄·H₂O) are also known.[1][2] The degree of hydration is dependent on the conditions of crystallization, primarily temperature and humidity.[2] The transition between these hydrated forms is a critical aspect of this compound's chemistry, influencing its stability and physical properties.

The appearance of this compound crystals is also dependent on their hydration state, ranging from a red-pink for the anhydrous and monohydrate forms to a characteristic pink or red for the hexahydrate and heptahydrate.[3][4] These crystals are generally odorless and soluble in water.[4]

Crystal Structure of this compound Hydrates

The arrangement of atoms in the solid state dictates the macroscopic properties of a crystal. For this compound, the crystal structure varies significantly with the degree of hydration. The primary technique for elucidating these structures is single-crystal X-ray diffraction.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters for the common hydrates of this compound, providing a basis for comparison.

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Heptahydrate (CoSO₄·7H₂O) | Monoclinic | C2/c | 15.46 | 13.08 | 20.04 | 90 | 124.5 | 90 | 16 | [1] |

| Hexahydrate (CoSO₄·6H₂O) | Monoclinic | C2/c | 10.032 | 7.233 | 24.261 | 90 | 98.37 | 90 | 8 | [1] |

| Tetrahydrate (CoSO₄·4H₂O) | Monoclinic | P2₁/n | 5.952 | 13.576 | 7.908 | 90 | 90.4 | 90 | 4 | [5] |

| Monohydrate (α-CoSO₄·H₂O) | Monoclinic | C2/c | 7.063 | 7.6418 | 7.836 | 90 | 118.14 | 90 | 4 | [6] |

| Monohydrate (β-CoSO₄·H₂O) | Monoclinic | C2/c | - | - | - | - | - | - | - | [6] |

| Anhydrous (CoSO₄) | Orthorhombic | Cmcm | 5.18 | 7.85 | 6.50 | 90 | 90 | 90 | 4 | [7] |

Note: Data for β-CoSO₄·H₂O was noted as a high-pressure phase and specific lattice parameters at standard conditions were not provided in the search results. The space group for the heptahydrate is inferred from isostructural compounds like FeSO₄·7H₂O and may require further direct experimental confirmation for CoSO₄·7H₂O.

Structural Details of Common Hydrates

-

This compound Heptahydrate (CoSO₄·7H₂O): This hydrate typically crystallizes in the monoclinic system. The structure consists of [Co(H₂O)₆]²⁺ octahedra, where the cobalt ion is coordinated to six water molecules. The seventh water molecule is not directly bonded to the cobalt ion but is held within the crystal lattice by hydrogen bonds.[1]

-

This compound Hexahydrate (CoSO₄·6H₂O): Also monoclinic, the hexahydrate's structure is characterized by [Co(H₂O)₆]²⁺ octahedra that are linked to the sulfate anions through a network of hydrogen bonds.[1]

-

This compound Tetrahydrate (CoSO₄·4H₂O): This monoclinic hydrate features heteropolyhedral clusters of [Co₂(SO₄)₂(H₂O)₈] linked by hydrogen bonds.[5]

-

This compound Monohydrate (CoSO₄·H₂O): The monohydrate exists in at least two polymorphic forms, α and β. Both are monoclinic with the space group C2/c. The α-phase is the stable form at ambient pressure.[6]

Morphology of this compound Crystals

The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic arrangement. The morphology of this compound crystals is influenced by the specific hydrate form and the conditions of crystallization.

-

Heptahydrate (CoSO₄·7H₂O): Crystals of the heptahydrate are often described as pink to red monoclinic prismatic crystals.[3] Under controlled evaporative crystallization at lower temperatures (30-40 °C), they can form well-defined octahedron-shaped crystals, which may agglomerate.[8][9]

-

Hexahydrate (CoSO₄·6H₂O): When crystallized at higher temperatures (60-80 °C), this compound forms the hexahydrate. The crystals obtained under these conditions tend to have a less uniform shape compared to the heptahydrate and exhibit a broader size distribution.[8]

-

Other Hydrates: Detailed morphological descriptions for the tetrahydrate and monohydrate are less common in the literature. However, one study noted that particles of this compound can have a spherical nature.[10] Further investigation using techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) is needed for a complete morphological characterization of all hydrate forms.

Experimental Protocols

The synthesis of specific this compound hydrates requires careful control of experimental conditions. The following sections provide detailed methodologies for the preparation of the most common hydrates.

General Preparation of a this compound Stock Solution

A stock solution of this compound is the starting point for the crystallization of its various hydrates.

Materials:

-

Cobalt (II) carbonate (CoCO₃), Cobalt (II) oxide (CoO), or Cobalt (II) hydroxide (Co(OH)₂)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled or deionized water

-

Beaker

-

Stirring rod or magnetic stirrer

-

Heating plate (optional)

-

Filtration apparatus (e.g., filter paper and funnel)

Procedure:

-

Place a measured amount of dilute sulfuric acid in a beaker.

-

Slowly add small portions of the cobalt precursor (carbonate, oxide, or hydroxide) to the acid while stirring continuously. If using cobalt carbonate, effervescence will be observed due to the release of carbon dioxide.

-

Continue adding the cobalt precursor until no more dissolves and a slight excess is present.

-

Gently heat the solution (if necessary) to ensure the reaction goes to completion.[11]

-

Filter the hot solution to remove any unreacted cobalt precursor and other solid impurities.

-

The resulting clear pink or red solution is a saturated or near-saturated solution of this compound, ready for crystallization.

Synthesis of this compound Heptahydrate (CoSO₄·7H₂O) by Slow Evaporation

This method relies on the slow removal of the solvent to achieve supersaturation and promote the growth of large, well-formed crystals.

Materials:

-

Saturated this compound solution

-

Crystallization dish or beaker

-

Lint-free cloth or filter paper to cover the container

Procedure:

-

Pour the prepared this compound stock solution into a clean crystallization dish or beaker.

-

Cover the container with a lint-free cloth or filter paper to prevent dust contamination while allowing for slow evaporation.

-

Place the container in a location with a stable temperature, ideally below 40 °C, and minimal vibrations.[12]

-

Allow the solvent to evaporate slowly over several days to weeks.

-

As the water evaporates, the solution will become supersaturated, and crystals of this compound heptahydrate will begin to form and grow.

-

Once the crystals have reached the desired size, they can be harvested from the solution, gently washed with a small amount of cold distilled water, and dried between filter papers.

Synthesis of this compound Hexahydrate (CoSO₄·6H₂O) by Cooling Crystallization

This technique utilizes the decrease in solubility of this compound at lower temperatures to induce crystallization.

Materials:

-

Saturated this compound solution

-

Beaker or flask

-

Heating and stirring plate

-

Ice bath or refrigerator

Procedure:

-

Prepare a saturated this compound solution at an elevated temperature (e.g., 60-80 °C).[2][12]

-

Ensure all the solute has dissolved.

-

Slowly cool the solution. This can be achieved by removing it from the heat source and allowing it to cool to room temperature, followed by further cooling in an ice bath or refrigerator.

-

As the temperature decreases, the solubility of this compound will decrease, leading to the formation of this compound hexahydrate crystals.

-

The rate of cooling can influence the size and quality of the crystals; slower cooling generally produces larger and more well-defined crystals.

-

Isolate the crystals by filtration, wash with a small amount of cold distilled water, and dry.

Synthesis of this compound Monohydrate (CoSO₄·H₂O) by Hydrothermal Method

The monohydrate is typically formed at higher temperatures.

Materials:

-

This compound heptahydrate (CoSO₄·7H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Polytetrafluoroethylene (PTFE)-lined steel autoclave

Procedure:

-

Place a small amount of this compound heptahydrate (e.g., ~300 mg) in the PTFE liner of the autoclave.

-

Add a mixture of concentrated sulfuric acid (~0.4 mL) and distilled water (~0.5 mL).

-

Seal the autoclave and heat it to approximately 210 °C (483 K).

-

Maintain this temperature for a period to allow for the hydrothermal synthesis of this compound monohydrate crystals.

-

After the reaction period, allow the autoclave to cool down to room temperature slowly.

-

Open the autoclave in a fume hood, and carefully collect the resulting crystals.

-

Wash the crystals with distilled water and dry them.

Characterization Techniques

A variety of analytical techniques are employed to characterize the crystal structure and morphology of this compound hydrates.

-

X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure, including the crystal system, space group, and lattice parameters. Powder XRD can be used to identify the specific hydrate phase present in a sample.[2][10]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surface, revealing details about the morphology, size, and surface features of the crystals.[8][10]

-

Transmission Electron Microscopy (TEM): TEM can be used to examine the internal structure and morphology of very small crystals or nanoparticles.[10]

-

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the crystal surface at the nanoscale, providing insights into growth mechanisms and surface topography.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the hydrated crystals by measuring the weight loss as a function of temperature. This helps to confirm the degree of hydration.

Interconversion of this compound Hydrates and Experimental Workflow

The different hydrated forms of this compound are interconvertible, primarily through changes in temperature and humidity. Understanding these transitions is crucial for controlling the desired solid-state form.

Hydrate Interconversion Pathway

The following diagram illustrates the general pathway for the interconversion of this compound hydrates.

Caption: Phase transitions of this compound hydrates.

General Experimental Workflow for Synthesis and Characterization

The diagram below outlines a typical workflow for the synthesis and characterization of this compound crystals.

References

- 1. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cobaltous sulfate heptahydrate | CoSO4.7H2O | CID 61444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Structure of this compound tetrahydrate [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. research.aalto.fi [research.aalto.fi]

- 9. Semi-batch evaporative crystallization and drying of cobalt sulphate hydrates [aaltodoc.aalto.fi]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. research.aalto.fi [research.aalto.fi]

An In-depth Technical Guide to the Thermal Decomposition of Cobalt Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt sulfate hydrates, focusing on the heptahydrate (CoSO₄·7H₂O) and hexahydrate (CoSO₄·6H₂O) forms. This document synthesizes key data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies, outlines detailed experimental protocols, and presents visual representations of the decomposition pathways.

Introduction

This compound and its hydrates are inorganic compounds with various applications in pigments, catalysts, and battery manufacturing. Understanding their thermal stability and decomposition behavior is crucial for their use in processes involving elevated temperatures. The dehydration and subsequent decomposition of these hydrates occur in a stepwise manner, which can be effectively characterized using thermal analysis techniques such as TGA and DTA. This guide provides a detailed analysis of these processes to aid researchers in their understanding and application of these compounds.

Thermal Decomposition Pathways

The thermal decomposition of this compound hydrates involves a series of dehydration steps, followed by the decomposition of the anhydrous this compound at higher temperatures. The exact temperatures of these transitions can be influenced by experimental conditions such as heating rate and atmospheric environment.

This compound Heptahydrate (CoSO₄·7H₂O)

This compound heptahydrate, the most common form, typically loses its seven water molecules in multiple stages before the anhydrous salt decomposes. The heptahydrate is stable at room temperature only at a relative humidity greater than 70%; otherwise, it effloresces to the hexahydrate[1].

This compound Hexahydrate (CoSO₄·6H₂O)

The hexahydrate form undergoes a more direct dehydration process to the monohydrate and then to the anhydrous form[1].

Anhydrous this compound (CoSO₄)

Once the anhydrous form is produced, it remains stable over a significant temperature range before decomposing into cobalt(II) oxide (CoO) and sulfur trioxide (SO₃). The sulfur trioxide can further dissociate into sulfur dioxide (SO₂) and oxygen (O₂) at higher temperatures.

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis of this compound hydrates. The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Experimental values are collated from various thermal analysis studies and may vary depending on the specific experimental conditions.

Table 1: Thermal Decomposition of this compound Heptahydrate (CoSO₄·7H₂O)